molecular formula C21H22O8 B1246318 (E)-Resveratrol 3-(4''-acetyl)-O-beta-D-xylopyranoside

(E)-Resveratrol 3-(4''-acetyl)-O-beta-D-xylopyranoside

Cat. No.: B1246318
M. Wt: 402.4 g/mol
InChI Key: UMVYQMNABVJEMU-UOHLNVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Resveratrol 3-(4''-acetyl)-O-beta-D-xylopyranoside is a natural product found in Calligonum leucocladum with data available.

Scientific Research Applications

Antioxidant Activity and Antibacterial Effects

  • Antioxidant and Antibacterial Properties : (E)-Resveratrol 3-(4''-acetyl)-O-beta-D-xylopyranoside, identified in Calligonum leucocladum, demonstrated notable antioxidant activity and a restorative effect against oxacillin/methicillin-resistant Staphylococcus aureus (Okasaka et al., 2004).

Molecular Mechanisms and Cellular Effects

  • Anti-Inflammatory Effects : Resveratrol shows anti-inflammatory properties in human airway epithelial cells. It inhibits the release of pro-inflammatory cytokines and modulates key transcription factors, contributing to its potential use in treating inflammatory diseases (Donnelly et al., 2004).

Metabolic and Biochemical Synthesis

  • Synthesis for Research : Detailed synthesis methods have been developed for resveratrol derivatives, facilitating the creation of regioisomeric 3-O-beta-d- and 4'-O-beta-d-glucuronide conjugates of resveratrol. These methods are crucial for biochemical research and pharmacological studies (Learmonth, 2003).

Bioengineering and Production

  • Microbial Production : Engineered Saccharomyces cerevisiae has been developed to produce resveratrol directly from glucose or ethanol. This advancement in bioengineering offers a sustainable and efficient method for producing resveratrol for research and industrial purposes (Li et al., 2015).

Cardiovascular and Cellular Health

  • Cardiovascular Health : Research indicates that resveratrol can inhibit cyclic strain-induced endothelin-1 gene expression in endothelial cells. This finding suggests a protective role for resveratrol in cardiovascular health, potentially contributing to its cardioprotective effects (Liu et al., 2003).

Properties

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

IUPAC Name

[(3R,4R,5R,6S)-4,5-dihydroxy-6-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxan-3-yl] acetate

InChI

InChI=1S/C21H22O8/c1-12(22)28-18-11-27-21(20(26)19(18)25)29-17-9-14(8-16(24)10-17)3-2-13-4-6-15(23)7-5-13/h2-10,18-21,23-26H,11H2,1H3/b3-2+/t18-,19+,20-,21+/m1/s1

InChI Key

UMVYQMNABVJEMU-UOHLNVAWSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1O)O)OC2=CC(=CC(=C2)O)/C=C/C3=CC=C(C=C3)O

Canonical SMILES

CC(=O)OC1COC(C(C1O)O)OC2=CC(=CC(=C2)O)C=CC3=CC=C(C=C3)O

Synonyms

(E)-resveratrol 3-(4''-acetyl)-O-beta-D-xylopyranoside
RAXP cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-Resveratrol 3-(4''-acetyl)-O-beta-D-xylopyranoside
Reactant of Route 2
(E)-Resveratrol 3-(4''-acetyl)-O-beta-D-xylopyranoside
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(E)-Resveratrol 3-(4''-acetyl)-O-beta-D-xylopyranoside
Reactant of Route 4
(E)-Resveratrol 3-(4''-acetyl)-O-beta-D-xylopyranoside
Reactant of Route 5
(E)-Resveratrol 3-(4''-acetyl)-O-beta-D-xylopyranoside
Reactant of Route 6
(E)-Resveratrol 3-(4''-acetyl)-O-beta-D-xylopyranoside

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